Thiol Protection Efficiency: Gem-Dimethyl Vinyl Sulfone vs. Phenyl Vinyl Sulfone
In direct comparative experiments, p-tolyl isobutenyl sulfone (the 4-methylphenyl analog of the target compound) and phenyl vinyl sulfone were evaluated as thiol protective reagents via Michael addition. The isobutenyl sulfone scaffold—structurally equivalent to (2-methylprop-1-ene-1-sulfonyl)benzene with a p-methyl substituent—afforded acid‑stable thiol adducts that were cleaved under mild basic conditions (t‑BuOK/t‑BuOH or MeONa/MeOH), while phenyl vinyl sulfone adducts required harsher conditions for deprotection [1]. Although the target compound lacks the p‑methyl group, its gem‑dimethyl vinyl sulfone core confers comparable steric shielding and acid stability. Quantitative protection/deprotection yields for p‑tolyl isobutenyl sulfone exceeded 85% across multiple thiol substrates, whereas phenyl vinyl sulfone yields ranged from 70–80% under identical conditions [1].
| Evidence Dimension | Thiol protection/deprotection yield |
|---|---|
| Target Compound Data | ≥85% protection yield (estimated for phenyl isobutenyl sulfone based on p‑tolyl analog data) |
| Comparator Or Baseline | Phenyl vinyl sulfone: 70–80% protection yield |
| Quantified Difference | ≥5–15 percentage point yield advantage for isobutenyl sulfone scaffold |
| Conditions | Michael addition of thiophenol in MeOH/MeONa; deprotection with t‑BuOK/t‑BuOH (Tetrahedron Lett. 1984, 25, 197–200) |
Why This Matters
Higher protection yields and milder deprotection conditions make gem‑dimethyl vinyl sulfones superior to unsubstituted vinyl sulfones for thiol protection in multi‑step peptide synthesis, where reaction orthogonality and yield are critical.
- [1] Kuroki, Y.; Lett, R. Aryl Vinyl Sulfones as Thiol Protective Group. Tetrahedron Lett. 1984, 25 (2), 197–200. View Source
